molecular formula C22H32ClN3O3 B1261039 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

Cat. No.: B1261039
M. Wt: 422 g/mol
InChI Key: JKGOYMAYLBLTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[45]decane-7,9-dione;hydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirodecane moiety with at least one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include maintaining a specific temperature and pH to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction is carried out in large reactors. The raw materials used are cost-effective, and the reaction times are optimized to ensure high yield and purity of the final product . The process is designed to be efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: An azaspiro compound with a similar structure but different substituents.

    Alnespirone: Another azaspiro compound with distinct functional groups.

Uniqueness

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride is unique due to its specific substituents and the hydrochloride salt form, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C22H32ClN3O3

Molecular Weight

422 g/mol

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C22H31N3O3.ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;/h2-3,6-7H,4-5,8-17H2,1H3;1H

InChI Key

JKGOYMAYLBLTFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl

Synonyms

8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione
BMY 7378
BMY-7378

Origin of Product

United States

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